1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)

CAS No.:

Cat. No.: VC16205717

Molecular Formula: C45H88NO19P3

Molecular Weight: 1040.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H88NO19P3 |

|---|---|

| Molecular Weight | 1040.1 g/mol |

| IUPAC Name | azane;[3-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

| Standard InChI | InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17+,20-18+; |

| Standard InChI Key | FWDOQVLMXPDBBT-ZGWGUCJNSA-N |

| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

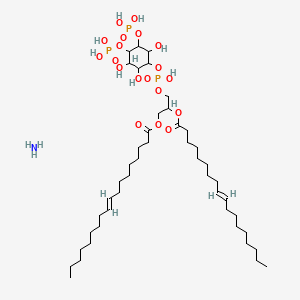

The compound’s structure consists of a glycerol backbone esterified with two oleic acid residues (18:1 cis-9) at the sn-1 and sn-2 positions. The sn-3 position is linked to a phosphodiester bond connecting the inositol ring, which is further phosphorylated at the 4' and 5' positions. The ammonium counterion neutralizes the negative charges on the phosphate groups, stabilizing the molecule in solution .

Molecular Formula:

Molecular Weight: Approximately 1,060 g/mol (excluding ammonium ions).

Physical Properties

| Property | Value |

|---|---|

| Melting Point | -21°C (amorphous form) |

| Solubility | Chloroform, methanol |

| Storage Temperature | -20°C |

| Appearance | White to off-white powder |

The compound’s unsaturated oleoyl chains impart fluidity to lipid bilayers, while the charged inositol bisphosphate head group facilitates interactions with proteins and metal ions .

Synthesis and Production

Industrial Synthesis

Commercial synthesis involves enzymatic or chemical phosphorylation of the inositol ring followed by conjugation to 1,2-dioleoyl-sn-glycero-3-phosphate. The ammonium salt is formed via ion exchange chromatography, ensuring high purity (>95%) . Suppliers like Aladdin Scientific optimize protocols for scalability, though proprietary details remain undisclosed .

Quality Control

Batch consistency is verified using:

-

Mass Spectrometry: Confirms molecular weight and purity.

-

Thin-Layer Chromatography (TLC): Monitors phospholipid degradation.

-

Nuclear Magnetic Resonance (NMR): Validates acyl chain and head group integrity .

Biological Relevance and Mechanisms

Role in Membrane Dynamics

The inositol-4',5'-bisphosphate (PIP2) head group anchors the compound to membrane microdomains, where it recruits proteins containing pleckstrin homology (PH) domains. For example, phospholipase C (PLC) binds PIP2 to initiate the IP3/DAG signaling cascade .

Modulation of Flippase Activity

Studies on yeast P4-ATPases (e.g., Drs2p) reveal that phosphatidylinositol phosphates (PIPs) regulate lipid translocation across membranes. PIP2-containing lipids like this compound relieve auto-inhibition of Drs2p by interacting with its C-terminal tail, enhancing ATPase activity and phosphatidylserine flipping .

Research Applications and Findings

Liposome and Micelle Preparation

The compound is widely used to construct PIP2-enriched liposomes for studying protein-lipid interactions. For instance:

-

Drug Delivery Systems: PIP2 liposomes improve encapsulation efficiency of cationic drugs due to electrostatic interactions .

-

Membrane Protein Reconstitution: Incorporation into proteoliposomes maintains the activity of PIP2-dependent ion channels (e.g., TRPV1) .

Signaling Pathway Elucidation

In RAW264.7 macrophages, PIP2 analogs suppress S100A9-induced inflammation by inhibiting TLR2/4 pathways. Pretreatment with 100 µg/ml PIP2 liposomes reduces IL-1β and TNF-α expression by >50% .

Comparative Analysis with Related Phospholipids

| Phospholipid | Head Group | Key Function |

|---|---|---|

| DOPC (1,2-dioleoyl-PC) | Phosphocholine | Membrane stability |

| DOPG (1,2-dioleoyl-PG) | Phosphoglycerol | Bacterial membrane mimicry |

| PIP2 (This compound) | Inositol bisphosphate | Signaling, protein recruitment |

The PIP2 derivative’s unique charge distribution enables selective binding to effector proteins, distinguishing it from neutral (DOPC) or anionic (DOPG) analogs .

Challenges and Future Directions

Stability Issues

PIP2 hydrolysis by phospholipases limits its half-life in vivo. Strategies like PEGylation or encapsulation in sterically stabilized liposomes are under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume